Sodium isooctyl phthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

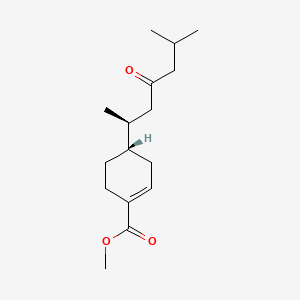

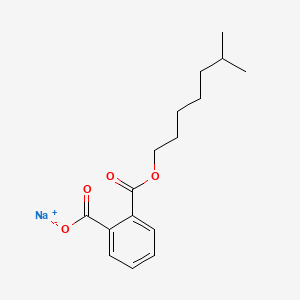

Natriumisooctylphthalat ist eine chemische Verbindung, die zur Familie der Phthalate gehört, bei denen es sich um Ester der Phthalsäure handelt. Phthalate werden häufig als Weichmacher eingesetzt, das sind Stoffe, die Kunststoffen hinzugefügt werden, um ihre Flexibilität, Transparenz, Haltbarkeit und Langlebigkeit zu erhöhen. Insbesondere Natriumisooctylphthalat wird aufgrund seiner wirksamen Weichmacher-Eigenschaften in verschiedenen industriellen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumisooctylphthalat wird durch Veresterung von Phthalsäureanhydrid mit Isooctylalkohol in Gegenwart eines Katalysators, typischerweise Schwefelsäure, synthetisiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Der resultierende Ester wird dann mit Natriumhydroxid neutralisiert, um Natriumisooctylphthalat zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Natriumisooctylphthalat großtechnische Veresterungsreaktoren, in denen Phthalsäureanhydrid und Isooctylalkohol kontinuierlich zugeführt werden. Das Reaktionsgemisch wird erhitzt und gerührt, um die Veresterung zu fördern. Nach Beendigung der Reaktion wird das Gemisch mit Natriumhydroxid neutralisiert, und das Produkt wird durch Destillation und Filtration gereinigt, um nicht umgesetzte Ausgangsstoffe und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Reaktionstypen: Natriumisooctylphthalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einer Säure oder Base kann Natriumisooctylphthalat zu Phthalsäure und Isooctylalkohol hydrolysieren.

Oxidation: Unter oxidativen Bedingungen kann Natriumisooctylphthalat zu Phthalsäurederivaten oxidiert werden.

Substitution: Natriumisooctylphthalat kann Substitutionsreaktionen eingehen, bei denen die Isooctylgruppe durch andere Alkyl- oder Arylgruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromsäure.

Substitution: Alkyl- oder Arylhalogenide in Gegenwart eines geeigneten Katalysators.

Wichtige gebildete Produkte:

Hydrolyse: Phthalsäure und Isooctylalkohol.

Oxidation: Phthalsäurederivate.

Substitution: Verschiedene Alkyl- oder Arylphthalate.

Wissenschaftliche Forschungsanwendungen

Natriumisooctylphthalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Weichmacher bei der Synthese flexibler Polymere und Harze verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, insbesondere seine Rolle als endokriner Disruptor.

Medizin: Untersucht auf seine potenziellen Auswirkungen auf die menschliche Gesundheit, einschließlich seiner Toxikokinetik und seines Metabolismus.

Industrie: Wird häufig bei der Herstellung von flexiblen PVC-Produkten, Beschichtungen, Klebstoffen und Dichtstoffen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Natriumisooctylphthalat umfasst seine Wechselwirkung mit Zellrezeptoren und Enzymen. Als endokriner Disruptor kann es in hormonelle Signalwege eingreifen, indem es an Hormonrezeptoren bindet, wie z. B. Östrogen- und Androgenrezeptoren. Diese Bindung kann zu einer veränderten Genexpression und einer Störung der normalen Hormonfunktionen führen. Darüber hinaus kann Natriumisooctylphthalat in verschiedene Metaboliten abgebaut werden, die toxische Wirkungen auf verschiedene Gewebe und Organe ausüben können.

Ähnliche Verbindungen:

Di-isononylphthalat: Ein weiteres Phthalat, das als Weichmacher mit ähnlichen Eigenschaften verwendet wird.

Di-2-ethylhexylphthalat: Ein weit verbreiteter Weichmacher mit ähnlichen Anwendungen, aber unterschiedlicher Molekülstruktur.

Diisodecylphthalat: Ein hochmolekulares Phthalat, das in ähnlichen industriellen Anwendungen verwendet wird.

Einzigartigkeit: Natriumisooctylphthalat ist einzigartig aufgrund seiner spezifischen Estergruppe, die ihm besondere physikalische und chemische Eigenschaften verleiht. Seine Natriumsalzlösung erhöht seine Wasserlöslichkeit, wodurch es sich für Anwendungen eignet, bei denen Wasserlöslichkeit erforderlich ist. Darüber hinaus ermöglicht seine spezifische Molekülstruktur einzigartige Wechselwirkungen mit biologischen Systemen, die zu seinem besonderen toxikologischen Profil beitragen.

Wirkmechanismus

The mechanism of action of sodium isooctyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can lead to altered gene expression and disruption of normal hormonal functions. Additionally, this compound can be metabolized into various metabolites that may exert toxic effects on different tissues and organs.

Vergleich Mit ähnlichen Verbindungen

Di-isononyl phthalate: Another phthalate used as a plasticizer with similar properties.

Di-2-ethylhexyl phthalate: A widely used plasticizer with similar applications but different molecular structure.

Diisodecyl phthalate: A high-molecular-weight phthalate used in similar industrial applications.

Uniqueness: Sodium isooctyl phthalate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its sodium salt form enhances its solubility in water, making it suitable for applications where water solubility is required. Additionally, its specific molecular structure allows for unique interactions with biological systems, contributing to its distinct toxicological profile.

Eigenschaften

CAS-Nummer |

94248-71-2 |

|---|---|

Molekularformel |

C16H21NaO4 |

Molekulargewicht |

300.32 g/mol |

IUPAC-Name |

sodium;2-(6-methylheptoxycarbonyl)benzoate |

InChI |

InChI=1S/C16H22O4.Na/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;+1/p-1 |

InChI-Schlüssel |

FBHDGNOSRSDXNN-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

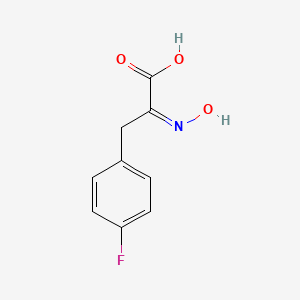

![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)